![molecular formula C22H20N4O3S B2407539 3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242968-91-7](/img/structure/B2407539.png)
3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C22H20N4O3S and its molecular weight is 420.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral and Antitumoral Activity
One notable application of compounds related to "3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one" is in the field of antiviral and antitumoral research. The study by Jilloju et al. (2021) on the discovery of certain triazolo and thiadiazine derivatives demonstrated promising in vitro anticoronavirus and antitumoral activities. These compounds, synthesized from a series of reactions involving amino-triazole, acetyl acetone, and various aldehydes, showed that minor structural variations could significantly affect their biological properties, with some inhibiting tubulin polymerization, a mechanism of interest for cancer therapy (Jilloju et al., 2021).
Antibacterial Activity
Compounds within this chemical family have also been explored for their antibacterial properties. Reddy et al. (2013) synthesized novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles and evaluated them for antibacterial activity against various Gram-positive and Gram-negative bacteria. The presence of specific substituents, such as 2,4-difluorophenyl or 4-nitrophenyl, on the triazole moiety showed potent inhibitory activity, comparable to the standard drug streptomycin. These findings suggest potential applications in developing new antibacterial agents (Reddy et al., 2013).
Antifungal Activity
Further extending the spectrum of biological activity, some derivatives have shown potential as antifungal agents. Fedotov et al. (2022) conducted a study on the synthesis and properties of certain triazolo[3,4-b][1,3,4]thiadiazoles. Their research focused on creating compounds with the potential to influence antifungal activity, specifically targeting 14α-demethylase lanosterol, an enzyme critical in fungal cell membrane synthesis. This direction in synthetic transformations underlines the potential for developing new antifungal medications (Fedotov et al., 2022).
Mechanism of Action
Target of Action
It is part of the [1,2,4]triazolo[4,3-a]quinoxaline family, which has been synthesized as potential antiviral and antimicrobial agents .
Mode of Action
Compounds in the [1,2,4]triazolo[4,3-a]quinoxaline family have shown promising antiviral activity
Biochemical Pathways
Given its potential antiviral activity, it may interfere with the viral replication pathway . The downstream effects of this interference would likely include a reduction in viral load and potentially a halt in the progression of viral infections.
Result of Action
Given its potential antiviral activity, it may reduce viral replication at the molecular level, leading to a decrease in viral load at the cellular level .
properties
IUPAC Name |
3-[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-14-7-8-15(2)18(11-14)19(27)13-30-22-24-23-20-21(28)25(9-10-26(20)22)16-5-4-6-17(12-16)29-3/h4-12H,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWHQOSPZKWFRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

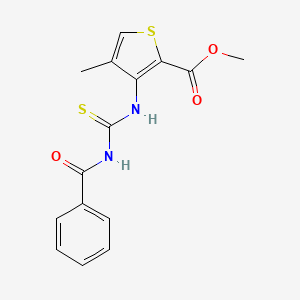
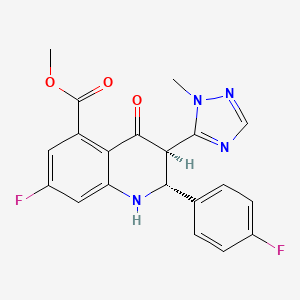
![N-(2H-1,3-benzodioxol-5-yl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B2407462.png)

![8-(4-Bromophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2407466.png)
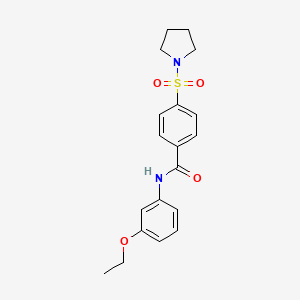
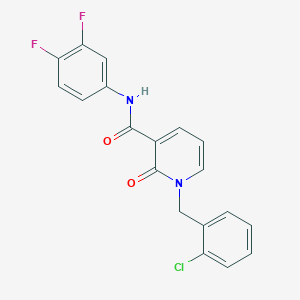
![2,5-dimethylfuro[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one](/img/structure/B2407469.png)
![N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2407472.png)
![8-amino-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2407474.png)
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2407475.png)

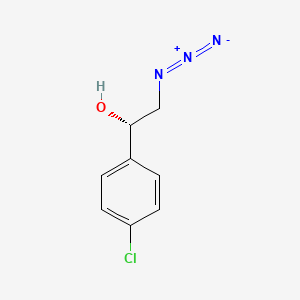
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2407479.png)